3-Methoxycyclohexa-2,5-diene-1-carboxamide
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Overview
Description
3-Methoxycyclohexa-2,5-diene-1-carboxamide is an organic compound with a unique structure that includes a methoxy group and a carboxamide group attached to a cyclohexa-2,5-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclohexa-2,5-diene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxycyclohexa-2,5-diene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclohexa-2,5-diene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methoxycyclohexa-2,5-diene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxycyclohexa-2,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycyclohexa-2,5-diene-1,1-diol: This compound has a similar structure but contains an additional hydroxyl group.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: This compound has a similar cyclohexa-2,5-diene ring but with different substituents.
Uniqueness
3-Methoxycyclohexa-2,5-diene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64739-71-5 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methoxycyclohexa-2,5-diene-1-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-3,5-6H,4H2,1H3,(H2,9,10) |
InChI Key |
WTIXMICDUIXXFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C=CC1)C(=O)N |
Origin of Product |
United States |
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